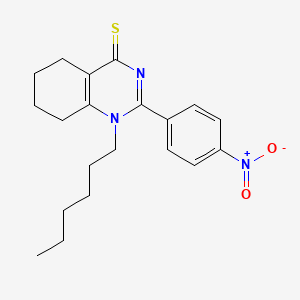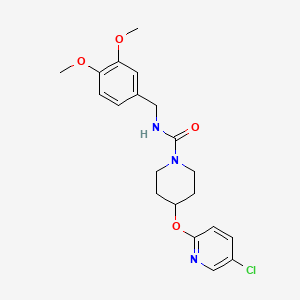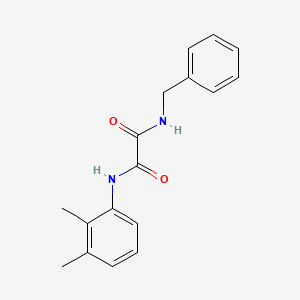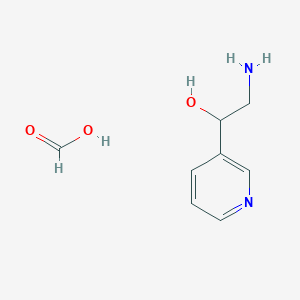
1-hexyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hexyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione, also known as HNTQ, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HNTQ belongs to the family of tetrahydroquinazoline derivatives and has been synthesized using various methods.
科学的研究の応用
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines (THIQs), which share structural similarities with 1-hexyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione, have been extensively studied for their therapeutic potential. Originally recognized for their neurotoxic effects, certain THIQ derivatives, including the fused THIQs, are now explored for their anticancer properties. The FDA approval of trabectedin for soft tissue sarcomas highlights the significance of these compounds in drug discovery. THIQ derivatives have been synthesized for various therapeutic activities, demonstrating notable success in cancer and CNS disorders. They also show promise as candidates for treating infectious diseases like malaria, tuberculosis, HIV, HSV infections, and leishmaniasis, potentially leading to novel drugs with unique mechanisms of action (Singh & Shah, 2017).
Analytical Methods for Antioxidant Activity
The study of antioxidants, including THIQ derivatives, is crucial across various fields, including medicine. Techniques such as ORAC, HORAC, TRAP, and TOSC tests are employed to determine antioxidant activity. These assays, based on chemical reactions and spectrophotometry, have been successfully applied in analyzing the antioxidant capacity of complex samples. This research underlines the importance of understanding the antioxidant properties of compounds like 1-hexyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione in developing pharmacological agents (Munteanu & Apetrei, 2021).
Insights of 8-Hydroxyquinolines
8-Hydroxyquinolines, possessing a chromophore structure, have been the focus of medicinal chemistry due to their significant biological activities. Synthetic modifications aim to develop potent drug molecules for various diseases, including cancer, HIV, and neurodegenerative disorders. The metal chelation properties enhance their therapeutic potential. This indicates a broader scope for the application of compounds like 1-hexyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione in treating life-threatening diseases (Gupta, Luxami, & Paul, 2021).
Degradation of Acetaminophen by Advanced Oxidation Processes
The treatment of acetaminophen in aqueous mediums using advanced oxidation processes (AOPs) leads to the formation of various by-products. Understanding the kinetics, mechanisms, and by-products of such degradation processes is essential for developing efficient treatment methods. This research can inform the development of new pharmacological agents by highlighting the environmental impact and degradation pathways of pharmaceutical compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Applications of Redox Mediators in Organic Pollutant Treatment
The enzymatic treatment of organic pollutants, facilitated by redox mediators, has gained interest for its efficiency in degrading recalcitrant compounds. This approach enhances substrate range and degradation efficiency, offering insights into using redox reactions for environmental remediation and potentially informing the development of new therapeutic agents targeting specific biochemical pathways (Husain & Husain, 2007).
特性
IUPAC Name |
1-hexyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-2-3-4-7-14-22-18-9-6-5-8-17(18)20(26)21-19(22)15-10-12-16(13-11-15)23(24)25/h10-13H,2-9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSZFNRDUAOOBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(CCCC2)C(=S)N=C1C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-hexyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-Methoxyphenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2535643.png)
![(E)-2-(4-Chlorophenyl)-N-[2-(4-ethylpiperazin-1-yl)ethyl]ethenesulfonamide](/img/structure/B2535645.png)
![N-(3-chloro-4-methylphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2535646.png)
![5-bromo-6-chloro-N-[2-(3-fluorophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2535650.png)



![N-[3-(1-Methylpyrazol-4-yl)phenyl]prop-2-enamide](/img/structure/B2535656.png)
![3-(dimethylamino)-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2535657.png)

![N-Methyl-N-[(4-pyrrolidin-3-yloxypyridin-2-yl)methyl]ethanamine;trihydrochloride](/img/structure/B2535661.png)
